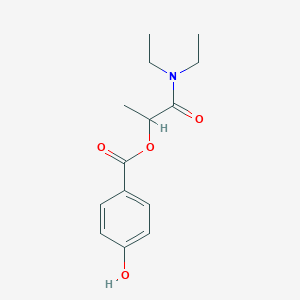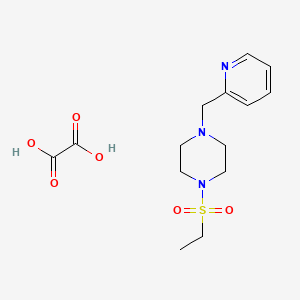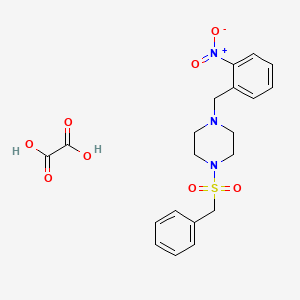![molecular formula C15H23Cl2N3O2 B3941714 N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine works by stimulating certain receptors in the brain to reduce heart rate and blood pressure.
Wirkmechanismus
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride works by stimulating alpha-2 adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity. This results in a decrease in heart rate and blood pressure. This compound also affects other neurotransmitters in the brain, such as dopamine and norepinephrine, which may contribute to its therapeutic effects on ADHD and anxiety disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause sedation, dry mouth, constipation, and dizziness. This compound can also cause rebound hypertension if it is discontinued abruptly. However, these side effects are generally mild and well-tolerated by most patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride has several advantages for use in lab experiments. It is a well-established medication with a known mechanism of action, which makes it a useful tool for studying the effects of alpha-2 adrenergic receptor stimulation. Additionally, this compound is relatively inexpensive and widely available. However, this compound has limitations as well. It can cause sedation and other side effects, which may confound experimental results. Additionally, this compound is not selective for alpha-2 adrenergic receptors, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride. One area of interest is the use of this compound in combination with other medications to treat hypertension and other medical conditions. Another area of interest is the use of this compound as a potential treatment for opioid withdrawal and addiction. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride has been extensively studied for its therapeutic effects on various medical conditions. It has been shown to be effective in reducing blood pressure in patients with hypertension, particularly in those who are resistant to other medications. This compound has also been used to treat symptoms of ADHD, such as hyperactivity and impulsivity, and has been found to improve cognitive function in some patients. Additionally, this compound has been used to treat anxiety disorders, including post-traumatic stress disorder (PTSD) and panic disorder.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2.ClH/c16-13-3-1-2-4-14(13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20;/h1-4,20H,5-12H2,(H,17,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSLCUJTKLONDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3941644.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine](/img/structure/B3941652.png)

![{2-[(3-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3941666.png)
![4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide](/img/structure/B3941667.png)



![[1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3941680.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3941687.png)
![8-methyl-7-[(3-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3941695.png)
![N-9H-fluoren-9-yl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3941696.png)

